Product packaging for Apigenin-7-olate(Cat. No.:)

Apigenin-7-olate

Cat. No.: B1263450
M. Wt: 269.23 g/mol
InChI Key: KZNIFHPLKGYRTM-UHFFFAOYSA-M
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Description

Contextualization of Flavonoids in Contemporary Research

Flavonoids, a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, and other plant-based foods, have become a significant focus of contemporary scientific research. nih.govchemicalbook.comnih.gov These natural products are recognized for their wide array of biological activities, which contribute to human health and disease prevention. nih.govontosight.ai Current research trends in flavonoids encompass their identification, extraction from natural sources, and the characterization of their physicochemical properties. chemicalbook.com Scientists are increasingly interested in the anti-inflammatory, antioxidant, antiviral, and antimicrobial properties of these compounds. chemicalbook.comontosight.ai

The broad spectrum of their potential health benefits has spurred investigations into their applications in the pharmaceutical, nutraceutical, and cosmetic industries. nih.gov Numerous studies suggest that a diet rich in flavonoids is associated with a reduced risk of various degenerative diseases, including cardiovascular conditions and certain types of cancer. nih.gov The exploration of flavonoids continues to be a dynamic field, with ongoing research aimed at understanding their mechanisms of action and discovering new therapeutic applications. chemicalbook.commdpi.com

Significance of Apigenin (B1666066) in Biological Systems Research

Among the vast class of flavonoids, apigenin (4′,5,7-trihydroxyflavone) has emerged as a particularly promising compound in biological systems research. nih.govfrontiersin.org Found in common dietary sources such as parsley, celery, and chamomile, apigenin has been the subject of extensive investigation due to its diverse pharmacological effects. nih.govsci-hub.se Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. frontiersin.orgresearchgate.net

Apigenin's biological activities are attributed to its unique chemical structure, which allows it to interact with various molecular targets within the body. researchgate.net Studies have shown that it can modulate signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. researchgate.net For instance, apigenin has been found to induce cell cycle arrest and promote apoptosis in cancer cells. researchgate.net Furthermore, its antioxidant properties help to mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in a range of chronic diseases. mdpi.com The growing body of evidence supporting its health benefits has solidified apigenin's importance as a focal point in flavonoid research. frontiersin.orgsci-hub.se

The Structural and Chemical Relevance of the 7-Position in Apigenin's Bioactivity Landscape

The chemical structure of apigenin, particularly the arrangement of its hydroxyl (-OH) groups, is critical to its biological activity. The hydroxyl group at the 7-position of the A-ring is of particular significance due to its acidic nature. researchgate.netresearchgate.net Computational and experimental studies have shown that the 7-OH group is the most acidic of the three hydroxyl groups on the apigenin molecule, with a pKa value that allows for its deprotonation under physiological pH conditions. researchgate.netresearchgate.net

This deprotonation results in the formation of the apigenin-7-olate , the conjugate base of apigenin. nih.gov The formation of this anion is a key factor in several of apigenin's biological activities, particularly its antioxidant and metal-chelating properties. researchgate.net The negative charge on the oxygen at the 7-position enhances the molecule's ability to scavenge free radicals and chelate metal ions, which are processes that contribute to its protective effects against oxidative stress. researchgate.net Modifications at this 7-position, such as glycosylation (the attachment of a sugar molecule), can alter the bioavailability and biological activity of apigenin, further highlighting the crucial role of the 7-hydroxyl group and its deprotonated form. mdpi.comnih.gov

Overview of Research Trajectories on this compound and its Key Derivatives

Research into apigenin and its derivatives often focuses on understanding how modifications at the 7-position impact its therapeutic potential. While direct research on the isolated this compound is specialized, a significant body of work investigates derivatives where the 7-hydroxyl group is modified, providing indirect evidence of its importance.

One major research trajectory involves the study of apigenin-7-O-glycosides , which are naturally occurring derivatives where a sugar molecule is attached to the 7-position. ontosight.aimdpi.com These studies often compare the bioactivity of the glycoside to that of the parent apigenin. For example, research has shown that apigenin-7-O-glucoside exhibits notable antifungal and cytotoxic effects. nih.govnih.gov Some studies suggest that the glycoside form may have altered bioavailability compared to apigenin itself. frontiersin.org

Another area of investigation is the synthesis and evaluation of novel apigenin derivatives with modifications at the 7-position to enhance specific biological activities. ebi.ac.uk For instance, researchers have synthesized apigenin derivatives with different chemical groups attached to the 7-oxygen to improve their antibacterial and antiproliferative properties. ebi.ac.uk

The following tables summarize key research findings related to apigenin and its derivatives, with a focus on the modifications and activities at the 7-position.

Interactive Data Table: Research on Apigenin and its 7-Position Derivatives

Compound/DerivativeResearch FocusKey Findings
Apigenin Antioxidant ActivityThe deprotonation of the 7-OH group to form this compound enhances its radical scavenging and metal-chelating properties. researchgate.net
Apigenin-7-O-glucoside Antifungal & Cytotoxic ActivityShowed significant activity against Candida species and was more effective than apigenin in reducing the viability of HCT116 colon cancer cells. nih.govresearchgate.net
Apigenin-7-O-glucoside Antibacterial ActivityExhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
Apigenin-7-O-(6"-O-succinyl)-d-glucoside Hypoglycemic ActivityThis synthetic derivative showed significantly improved water solubility and notable anti-α-glucosidase activity. mdpi.comnih.gov
Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside Neuroprotective EffectsDemonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. frontiersin.org
Apigenin-7-O-diglucuronide BioavailabilityIdentified as a metabolite of apigenin, with studies suggesting it has poor oral bioavailability.
Apigenin-7-O-glucuronide methyl ester Isolation and CharacterizationIsolated from the leaves of Manilkara zapota and structurally characterized.
Apigenin-7-methyl ether derivatives Anticancer ActivityNovel triazole analogs of apigenin-7-methyl ether showed potent antitumor activity against ovarian carcinoma cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9O5- B1263450 Apigenin-7-olate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9O5-

Molecular Weight

269.23 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-olate

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/p-1

InChI Key

KZNIFHPLKGYRTM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-])O

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Apigenin 7 Olate and Its Derivatives

Strategies for Chemical Synthesis of Apigenin-7-olate Precursors and Analogs

Chemical synthesis offers precise control over the modification of the apigenin (B1666066) molecule. Due to the differing reactivity of the hydroxyl groups at the C-5, C-7, and C-4' positions, regioselective reactions are crucial for targeted derivatization. The 7-OH group is generally more acidic and reactive than the 4'-OH group, which facilitates its selective modification.

Alkylation at the 7-O position is a common strategy to produce apigenin ethers. This modification can enhance the lipophilicity of the parent compound. The synthesis typically involves the reaction of apigenin with an alkylating agent in the presence of a base.

One approach involves linking apigenin with various alkyl amines via different spacers at the C-7 position. For instance, apigenin can be reacted with 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) to yield intermediates with a bromo-alkoxy group at the 7-position. These intermediates are then reacted with a range of cyclic and non-cyclic alkyl amines in a solvent like anhydrous DMF to produce the final 7-O-amino-alkylated apigenin derivatives nih.govresearchgate.net. This method allows for the introduction of two- or three-carbon spacers between the apigenin core and the amine moiety nih.gov.

Table 1: Synthesis of 7-O-Amino-alkylated Apigenin Derivatives

Starting Material Reagents Intermediate Final Products Reference

Targeted glycosylation is essential for producing specific apigenin glycosides, such as Apigenin-7-O-glucoside (also known as apigetrin or cosmosiin). Chemical synthesis of these compounds requires strategies that can selectively target the 7-OH group while leaving other hydroxyl groups untouched.

A multi-step synthesis can start from naringenin, a readily available flavanone researchgate.netresearchgate.net. The process may involve iodination, base-induced elimination, and acid hydrolysis to form the apigenin backbone researchgate.net. A key challenge is the regioselective glycosylation of the 7-OH group. One effective method involves the highly regioselective removal of a 7-O-acyl protecting group from a peracylated apigenin derivative using reagents like thiophenol (PhSH) and imidazole in NMP acs.org. This exposes the 7-OH group for subsequent glycosylation. The glycosidic bond is then formed using a glycosyl donor, such as a glycosyl trifluoroacetimidate, promoted by a Lewis acid like BF₃·Et₂O acs.org. The final step is the cautious deprotection of the remaining acyl groups under basic conditions to yield the desired 7-O-flavonoid glycoside acs.org.

Another approach involves the Koenigs-Knorr reaction, where an apigenin precursor is reacted with a protected glycosyl bromide to form the glycosidic linkage researchgate.net. Subsequent deprotection, for example using ammonia in methanol, removes the protecting groups (like acetyl groups) from the sugar moiety to yield the final apigenin-7-O-glucoside chemicalbook.com.

Novel analogs of apigenin can be synthesized by introducing different functional groups at the 7-position to create hybrid molecules. A prominent example is the synthesis of 1,2,3-triazole analogs, often achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" nih.govmdpi.comraco.catfrontiersin.org.

This synthesis is a multi-step process. It can begin with a precursor like apigenin-7-methyl ether, which is first subjected to propargylation at the 4'-OH position using propargyl bromide and a base such as K₂CO₃ nih.gov. The resulting O-propargylated apigenin derivative then undergoes the CuAAC reaction with various substituted organic azides to produce a series of 1,2,3-triazole hybrids nih.gov. This method links the triazole moiety to the 4'-position of an apigenin scaffold that is already modified at the 7-position (e.g., with a methyl ether) nih.govmdpi.com. One study synthesized eight novel triazole derivatives of apigenin-7-methyl ether and evaluated their biological activities nih.govnih.gov.

Table 2: Synthesis of Apigenin-7-Methyl Ether Triazole Analogs

Step Precursor Reagents Intermediate/Product Reaction Type Reference
1 Apigenin-7-methyl ether Propargyl bromide, K₂CO₃ O-propargylated apigenin-7-methyl ether Propargylation nih.gov

Biotransformation and Enzymatic Synthesis of 7-Position Derivatives

Biosynthetic methods provide an alternative to chemical synthesis, often avoiding complex protection and deprotection steps. These methods leverage microorganisms or isolated enzymes to perform specific modifications on the apigenin molecule.

Microbial cell factories are increasingly used for the production of flavonoid glycosides, which often exhibit improved water solubility and bioavailability compared to their aglycone counterparts nih.govnih.govnih.gov. Corynebacterium glutamicum and Bacillus licheniformis have been successfully employed for this purpose.

Bacillus licheniformis : A UDP-glucosyltransferase, YjiC, from Bacillus licheniformis DSM 13 has been used for the in vitro synthesis of apigenin glucosides nih.govnih.gov. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to apigenin, resulting in the formation of apigenin-4′-O-glucoside, apigenin-7-O-glucoside, and apigenin-4′,7-O-diglucoside nih.govnih.gov. Another glycosyltransferase from B. licheniformis, YdhE, has also been utilized nih.govnih.govresearchgate.net.

Corynebacterium glutamicum : This bacterium, which is generally regarded as safe (GRAS), has been engineered to be an efficient cell factory for apigenin glucosylation nih.govnih.govresearchgate.netbohrium.com. By heterologously expressing the promiscuous glycosyltransferase YdhE from Bacillus licheniformis, the engineered C. glutamicum strain can convert supplemented apigenin into various glucosides nih.govresearchgate.net. After 40 hours of incubation with 5 mM of apigenin, one engineered strain produced 0.6 mM of apigenin-7-O-β-glucoside, alongside other glucosylated derivatives nih.govnih.govresearchgate.net.

Table 3: Microbial Biotransformation of Apigenin to Glycosides

Microorganism Enzyme (Source) Substrate Products Yield/Concentration Reference
Bacillus licheniformis DSM 13 YjiC (endogenous) Apigenin Apigenin-7-O-glucoside, Apigenin-4′-O-glucoside, Apigenin-4′,7-O-diglucoside - nih.govnih.gov

To improve the efficiency of microbial production, metabolic engineering strategies are applied to optimize the biosynthetic pathways. The goal is to increase the intracellular pool of necessary precursors, such as UDP-glucose, which is the sugar donor in glycosylation reactions.

In Corynebacterium glutamicum, the biosynthesis of apigenin glucosides has been enhanced by overexpressing endogenous genes involved in the UDP-glucose synthesis pathway nih.govnih.gov. Specifically, the genes galU1 (encoding UDP-glucose pyrophosphorylase) and pgm (encoding phosphoglucomutase) were overexpressed nih.govnih.govresearchgate.net. This engineering step, combined with the expression of the glycosyltransferase YdhE, created a cell factory system capable of efficiently glucosylating apigenin with high yields in a relatively short time researchgate.net. This integrated approach avoids the need to supply expensive UDP-sugars externally, making the process more cost-effective for large-scale production nih.govnih.gov. The apigenin itself is supplied to the culture medium for the biotransformation to occur nih.gov.

Role of Glycosyltransferases in Apigenin 7-O-Glycoside Formation

Glycosyltransferases (GTs) are a ubiquitous family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. In the context of apigenin, UDP-glycosyltransferases (UGTs) are responsible for the specific attachment of sugars to the 7-hydroxyl group, forming apigenin 7-O-glycosides. This enzymatic process is a cornerstone of flavonoid biosynthesis in plants and has been harnessed for biotechnological production. nih.govtandfonline.com

The formation of apigenin 7-O-glycosides is a critical step in the broader flavonoid biosynthesis pathway. The precursor, apigenin, is synthesized via the phenylpropanoid pathway, starting from L-phenylalanine. wikipedia.orgresearchgate.net This pathway generates p-coumaroyl-CoA, which enters the flavone (B191248) synthesis pathway. A series of enzymatic reactions involving chalcone synthase, chalcone isomerase, and flavanone synthase leads to the formation of naringenin, which is then oxidized to produce apigenin. wikipedia.org Once apigenin is formed, glycosyltransferases act upon it to create various glycosylated derivatives.

Enzymatic Glycosylation in Plants and Microorganisms

The biosynthesis of apigenin 7-O-glycosides is catalyzed by specific UGTs that transfer a glycosyl group from a UDP-sugar to the 7-hydroxyl position of the apigenin aglycone. tandfonline.com

In parsley (Petroselinum crispum), two key glycosyltransferases are required for the biosynthesis of apiin (apigenin 7-O-apiosylglucoside). The first enzyme, apigenin:7-O-β-glucosyltransferase (PcGlcT), transfers a glucose molecule from UDP-α-glucose to the 7-position of apigenin, forming apigenin 7-O-glucoside. nih.govmdpi.com Subsequently, a second enzyme, apigenin 7-O-β-glucoside:β1-2 apiosyltransferase (PcApiT), transfers an apiose residue to the initial glucose, completing the formation of apiin. nih.govresearchgate.net

Researchers have also successfully engineered microorganisms for the production of apigenin glycosides. In one study, Corynebacterium glutamicum was engineered to express a promiscuous glycosyltransferase, YdhE, from Bacillus licheniformis. This engineered strain was able to produce apigenin-7-O-β-glucoside (0.6 mM) as well as other glucosides like apigenin-4'-O-β-glucoside and apigenin-4',7-O-β-diglucoside. nih.govresearchgate.net

Characterization and Kinetic Properties of Key Glycosyltransferases

The efficiency and substrate specificity of these enzymes have been the subject of detailed biochemical studies. For instance, the glucosyltransferase from parsley (PcGlcT) has been characterized, and its kinetic parameters determined. It exhibits a high catalytic efficiency in the synthesis of apigenin 7-O-glucoside. nih.gov Similarly, UGTs from other plants like Scutellaria baicalensis and Arabidopsis thaliana have been identified and shown to catalyze the 7-O-glucosylation of apigenin and other flavonoids. tandfonline.comnih.govoup.com

The table below summarizes the kinetic parameters of several characterized apigenin:7-O-β-glucosyltransferases from different plant species, highlighting the variability in enzyme efficiency.

SourceEnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹·μM⁻¹)
Petroselinum crispumPcGlcTApigenin320 ± 700.62 ± 0.050.0019
Petroselinum crispumPcGlcTUDP-Glc610 ± 1100.62 ± 0.050.0010
Petroselinum crispumPcApiTApigenin 7-O-glucoside81 ± 20(3.2 ± 0.3) × 10⁻³0.00004
Petroselinum crispumPcApiTUDP-Api360 ± 40(4.5 ± 0.2) × 10⁻³0.0000125

Synthetic and Semi-Synthetic Approaches

Beyond purely biosynthetic methods, chemical and semi-synthetic strategies have been developed for the production of apigenin 7-O-glycosides and their derivatives. These methods offer alternatives that can be advantageous in terms of scale and the ability to introduce non-natural sugar moieties.

A notable semi-synthetic route starts from naringin, a readily available and inexpensive flavanone. researchgate.net This process involves iodination, base-induced elimination, and either 4'-O-benzylation or 4'-O-methylation, followed by acid hydrolysis to yield key intermediates. researchgate.net These intermediates, such as 4'-O-benzyl apigenin, can then undergo glycosidation with an appropriate α-acetylglycosyl bromide, followed by deprotection to yield the desired apigenin-7-O-β-D-glycosides. researchgate.net

Purely chemical synthesis approaches have also been devised. One effective procedure involves the highly regioselective removal of a 7-O-acyl protecting group from a peracylated apigenin molecule using thiophenol (PhSH) and imidazole in N-Methyl-2-pyrrolidone (NMP). acs.orgacs.org The resulting free 7-hydroxyl group can then be glycosylated using glycosyl trifluoroacetimidates in the presence of a Lewis acid like BF₃·Et₂O. A final, careful deprotection of the remaining acyl groups under basic conditions affords the target apigenin 7-O-glycoside in good yields. acs.orgacs.org Another reported chemical synthesis involves the deprotection of 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-4H-1-Benzopyran-4-one in a mixture of methanol and ammonia to yield apigenin 7-glucoside. chemicalbook.com

These diverse methodologies, from harnessing the catalytic power of specific enzymes to strategic chemical synthesis, provide a robust toolkit for producing apigenin-7-O-glycosides and their derivatives for further research and potential applications.

Molecular Mechanisms of Action of Apigenin and Its 7 Position Derivatives

Modulation of Intracellular Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. mdpi.com Its aberrant activation is a common feature in many cancers. mdpi.comnih.gov Apigenin (B1666066) and its derivatives have been shown to be potent inhibitors of this pathway.

Apigenin exerts its inhibitory effects by targeting key components of the pathway. It has been shown to reduce the levels of the p85 regulatory subunit of PI3K and decrease the phosphorylation of Akt at Serine 473. tjpr.org In liver cancer cells, apigenin inhibits the PI3K/Akt/mTOR pathway, which in turn induces apoptosis and autophagy. mdpi.comnih.gov Studies have also demonstrated that apigenin can inhibit metastasis in breast cancer cells and suppress angiogenesis by blocking the PI3K/Akt pathway. nih.gov Furthermore, apigenin has been found to inhibit cell proliferation and induce autophagy in liver cancer by blocking this cascade. mdpi.com

Derivatives of apigenin also show significant activity. Apigenin-7-glucoside (AGL) represses the proliferation of lung cancer cells by weakening the phosphorylation of PI3K, Akt, and mTOR. ajol.info Analogs such as Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester are also recognized as modulators of the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net

Table 1: Research Findings on PI3K/Akt/mTOR Pathway Regulation by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | HepG2 (Liver Cancer) | Inhibits cell proliferation and induces autophagy via suppression of the PI3K/Akt/mTOR pathway. nih.gov | | Apigenin | Breast Cancer Cells | Inhibits metastasis by blocking the PI3K/Akt pathway. nih.gov | | Apigenin | OE33 (Barrett Esophageal Adenocarcinoma) | Inhibits oncogenicity by reducing p85 subunit of PI3K and phosphorylation of Akt. tjpr.org | | Apigenin | HT-29 (Colorectal Cancer) | Inhibits the PI3K/AKT/mTOR signal transduction pathway in cisplatin-resistant cells. nih.gov | | Apigenin-7-glucoside (AGL) | A549, H1975 (Lung Cancer) | Suppresses proliferation and promotes apoptosis by repressing the PI3K/Akt/mTOR pathway. ajol.info | | Apigenin-7-O-sulfate | General Research | Modulates the PI3K/Akt/mTOR signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the PI3K/AKT/mTOR pathway, crucial in cancer progression. researchgate.netresearchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of gene expression in response to extracellular stimuli, controlling cell proliferation, differentiation, and stress responses.

Apigenin-7-O-β-D-glucuronide (AG), a derivative of apigenin, demonstrates anti-inflammatory properties by inactivating the MAPK signaling pathway in macrophages. researchgate.netnih.gov Specifically, AG inhibits the phosphorylation of both p38 MAPK and ERK. researchgate.netnih.govchemfaces.com This action leads to a decrease in the nuclear translocation of the transcription factor c-Jun, subsequently reducing the activity of activator protein-1 (AP-1). researchgate.netnih.govchemfaces.com

Apigenin itself also modulates MAPK/ERK signaling. It can down-regulate the expression of inflammatory cytokines through this pathway. mdpi.com In the context of cancer, apigenin has been found to suppress bone metastasis in human breast cancer cells by modulating the MEK/ERK signaling pathway. nih.gov It also plays a role in tissue remodeling by inhibiting the phosphorylation of p38 and JNK, which are other arms of the MAPK pathway, in response to TGF-β1. plos.org Furthermore, derivatives like Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester are known to interact with and modulate the MAPK/ERK pathway. researchgate.netresearchgate.net

Table 2: Research Findings on MAPK/ERK Signaling Interactions by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin-7-O-β-D-glucuronide (AG) | RAW 264.7 (Macrophages) | Inhibits inflammation by decreasing phosphorylation of p38 MAPK and ERK. researchgate.netnih.gov | | Apigenin | General Research | Down-regulates inflammatory cytokine expression via ERK/MAPK pathways. mdpi.com | | Apigenin | Breast Cancer Model | Suppresses bone metastasis via modulation of the MEK/ERK signaling pathway. nih.gov | | Apigenin | Nasal Fibroblasts | Alleviates TGF-β1-induced tissue remodeling by inhibiting p38 and JNK phosphorylation. plos.org | | Apigenin-7-O-sulfate | General Research | Modulates the MAPK/ERK signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the MAPK/ERK pathway, which is crucial in cancer progression. researchgate.netresearchgate.net |

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immune response, cell survival, and proliferation. frontiersin.org Its constitutive activation is linked to various inflammatory diseases and cancers. frontiersin.org

Apigenin is a well-documented inhibitor of the NF-κB pathway. mdpi.com It prevents the translocation of NF-κB into the nucleus by blocking the phosphorylation and subsequent degradation of its cytoplasmic inhibitor, IκB-α. nih.govnih.gov This inhibitory action suppresses the expression of NF-κB target genes, including anti-apoptotic proteins (cFLIP, Bcl-xL, Mcl-1, XIAP) and inflammatory mediators like COX-2. plos.orgnih.gov In hepatocellular carcinoma, apigenin has been shown to inhibit metastasis by targeting the NF-κB/Snail signaling pathway. nih.gov It can also indirectly inhibit NF-κB activation by suppressing STAT3 activity. oncotarget.com

The 7-position derivatives of apigenin also exhibit NF-κB inhibitory effects. Apigenin-7-O-glucuronide has been shown to reduce the release of TNF-α and nitrites from activated macrophages, an effect linked to NF-κB signaling. selleck.co.jpnih.gov The anti-inflammatory actions of Apigenin-7-O-glucoside are also attributed to its ability to block the NF-κB signaling cascade. researchgate.net Apigenin-7-O-sulfate and apigenin-7-O-β-D-glucuronide methyl ester are likewise known to modulate the NF-κB pathway. researchgate.netresearchgate.netresearchgate.net

Table 3: Research Findings on NF-κB Pathway Inhibition by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Human T cells, Myocardial I/R models | Inhibits NF-κB nuclear translocation by preventing IκB-α phosphorylation and degradation. nih.govnih.gov | | Apigenin | PLC, Bel-7402 (Hepatocellular Carcinoma) | Inhibits EMT and metastasis by inhibiting the NF-κB/Snail pathway. nih.gov | | Apigenin | Colitis-associated colon cancer model | Inhibits NF-κB activation by inhibiting STAT3 activity. oncotarget.com | | Apigenin-7-O-glucuronide (A7G) | RAW264.7 (Macrophages) | Decreases TNF-α and nitrite (B80452) release, indicating NF-ĸB pathway modulation. nih.gov | | Apigenin-7-O-glucoside | General Research | Anti-inflammatory effects are likely due to blocking the NF-κB signaling cascade. researchgate.net | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the NF-κB pathway. researchgate.netresearchgate.netresearchgate.net |

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.gov Its aberrant activation, leading to the accumulation of β-catenin in the nucleus, is a driving force in several cancers, particularly colorectal cancer. nih.gov

Apigenin has been identified as an inhibitor of this pathway. nih.govnih.gov It reduces the total, cytoplasmic, and nuclear levels of β-catenin. nih.govnih.gov This reduction suppresses the transcriptional activity of the β-catenin/TCF complex, leading to decreased expression of Wnt target genes and inhibition of cancer cell proliferation. nih.govmdpi.com The mechanism for this β-catenin reduction involves the induction of autophagy-mediated lysosomal degradation, which is linked to apigenin's inhibition of the Akt/mTOR pathway. nih.govnih.gov Apigenin also inhibits the nuclear translocation of β-catenin, which can be enhanced by promoting the expression of E-cadherin. mdpi.com Derivatives such as Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester also modulate the Wnt/β-catenin pathway. researchgate.netresearchgate.netresearchgate.net

Table 4: Research Findings on Wnt/β-catenin Pathway Modulation by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Wnt-driven Colorectal Cancer Cells | Reduces β-catenin levels by inducing autophagy-mediated lysosomal degradation. nih.govnih.gov | | Apigenin | Colorectal Cancer Cells | Suppresses the pathway by inhibiting the nuclear movement of β-catenin. mdpi.com | | Apigenin | HCT116 Cells | Affects cancer cell metabolism via the Wnt/β-catenin pathway. nih.gov | | Apigenin-7-O-sulfate | General Research | Modulates the Wnt/β-catenin signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the Wnt/β-catenin pathway. researchgate.netresearchgate.netresearchgate.net |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus. nih.gov It plays a critical role in immunity, cell growth, and differentiation, and its dysregulation is implicated in various cancers and inflammatory disorders. nih.govworktribe.com

Apigenin interferes with this pathway, primarily by targeting STAT3. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of JAK and Src kinases, which in turn prevents the activation and phosphorylation of STAT3. mdpi.comnih.gov This suppression blocks the dimerization of STAT3 and its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor invasion, migration, and angiogenesis, such as MMPs and VEGF. mdpi.comnih.gov In breast cancer cells, apigenin has been found to overcome doxorubicin (B1662922) resistance by regulating the JAK2/STAT3 axis. nih.gov Apigenin can also inhibit STAT3 as a mechanism to suppress NF-κB activation. oncotarget.com Apigenin's 7-position derivatives, including Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester, are also known to modulate the JAK/STAT pathway. researchgate.netresearchgate.net

Table 5: Research Findings on JAK/STAT Pathway Interference by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Various Cancer Models | Inhibits JAK/SRC phosphorylation, leading to suppression of STAT3 activation and nuclear translocation. mdpi.comnih.gov | | Apigenin | MCF-7 (Breast Cancer) | Alleviates doxorubicin resistance by regulating the JAK2/STAT3/MDR1 axis. nih.gov | | Apigenin | Colitis-associated colon cancer model | Inhibits STAT3 activity, which in turn inhibits NF-κB activation. oncotarget.com | | Apigenin-7-O-sulfate | General Research | Modulates the JAK/STAT signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the JAK/STAT pathway. researchgate.netresearchgate.net |

The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide array of cellular functions, including proliferation, differentiation, and extracellular matrix (ECM) production. It can act as a tumor suppressor in early-stage cancers but can promote invasion and metastasis in later stages. The signaling is mediated through canonical Smad-dependent pathways and non-canonical (Smad-independent) pathways, such as the Src/FAK/Akt axis. ebi.ac.uk

Apigenin has been shown to inhibit prostate carcinogenesis by modulating TGF-β-activated pathways. ebi.ac.uknih.gov It markedly decreases TGF-β1-induced expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. ebi.ac.uknih.gov This effect is mediated by inhibiting the phosphorylation and nuclear translocation of the canonical pathway effectors Smad2 and Smad3. ebi.ac.uknih.gov Simultaneously, apigenin targets the non-canonical pathway by inhibiting the phosphorylation of Src, Focal Adhesion Kinase (FAK), and Akt. ebi.ac.uknih.gov In a different context, apigenin has been found to induce the synthesis of dermal collagen in human fibroblasts by directly activating the Smad2/3 signaling pathway, highlighting its context-dependent effects. nih.govresearchgate.net

Table 6: Research Findings on TGF-β-activated Pathway Modulation by Apigenin | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | PC3-M, LNCaP C4-2B (Prostate Cancer) | Inhibits TGF-β-induced VEGF expression by modulating Smad2/3 and Src/FAK/Akt pathways. ebi.ac.uknih.gov | | Apigenin | Human Dermal Fibroblasts | Induces collagen synthesis via direct activation of the Smad2/3 signaling pathway. nih.govresearchgate.net | | Apigenin | Nasal Fibroblasts | Alleviates TGF-β1-induced tissue remodeling by inhibiting MAPK/NF-kB pathways. plos.org |

HIF-1α/HIF Signaling Pathway Modulation

In silico studies involving complex herbal formulas have identified apigenin-7-olate as a constituent compound. researchgate.netsemanticscholar.orgnih.gov These computational models suggest that the therapeutic effects of these formulas in conditions like ischemic stroke may be linked to the modulation of pathways including the PI3K/Akt, HIF-1α, and VEGF signaling pathways. researchgate.netsemanticscholar.orgnih.gov However, direct experimental evidence demonstrating the specific modulatory effect of isolated this compound on the HIF-1α/HIF signaling pathway is not extensively available in the current scientific literature. The primary research in this area has been conducted on the parent compound, apigenin.

Nrf2 Activation via Upstream Kinase Phosphorylation

Scientific investigation into the activation of the Nrf2 pathway has been documented for a derivative of apigenin, specifically Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside (APG). nih.govnih.gov Research has shown that APG can elicit a neuroprotective effect by activating the NF-E2-related factor 2 (Nrf2) pathway. nih.govnih.gov This activation is mediated through the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

In experimental models of ischemic stroke, APG treatment increased the phosphorylation of GSK-3β and promoted the nuclear translocation of Nrf2. nih.gov The neuroprotective effects of APG, including reduced apoptosis and increased cell viability, were diminished when Nrf2 was knocked down using siRNA, highlighting the critical role of Nrf2 in the antioxidant and protective mechanisms of this specific apigenin derivative. nih.gov

Currently, there is a lack of direct experimental studies focusing on the capacity of this compound to induce Nrf2 activation through similar or different upstream kinase phosphorylation events.

Induction of Programmed Cell Death Mechanisms

Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Dysfunction)

This compound is identified as the conjugate acid of apigenin. nih.govchemicalbook.comechemi.comebi.ac.uk The bulk of research on apoptosis induction, including caspase activation and mitochondrial dysfunction, has been centered on apigenin itself. nih.govmade-in-china.com Apigenin has been shown to promote caspase-dependent apoptosis in leukemia cells. nih.govmade-in-china.com Furthermore, it can synergistically act with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) to induce apoptosis in malignant tumor cells through the cleavage of Bcl-2-interacting domain and the activation of caspases-8, -10, -9, and -3. echemi.com

While in silico analyses have associated this compound with the negative regulation of the apoptotic signaling pathway within the context of multi-compound formulas, specific experimental data detailing its independent ability to induce apoptosis is not presently available. nih.gov

Autophagy Regulation

The capacity to induce autophagy has been attributed to apigenin, particularly in leukemia cells. nih.govchemicalbook.comechemi.comebi.ac.uk It is recognized as a metabolite and an antineoplastic agent with autophagy-inducing properties. chemicalbook.comechemi.com However, direct scientific evidence specifically demonstrating that this compound can independently regulate autophagy is limited.

Cell Cycle Arrest (e.g., G0/G1, S, G2/M phases)

Research on cell cycle arrest has predominantly focused on apigenin. Studies have shown that apigenin can cause G0/G1 phase arrest in human prostate cancer cells. echemi.com This is associated with a decrease in the total protein levels of retinoblastoma (Rb) and its phosphorylation. echemi.com Apigenin has also been noted to inhibit the proliferation of tumor cells and suppress metastasis through mechanisms that include inducing cell cycle arrest. researchgate.net There is a lack of specific studies investigating the direct effects of this compound on the different phases of the cell cycle.

Direct and Indirect Interaction with Cellular Macromolecules (e.g., DNA)

Studies evaluating the interaction with cellular macromolecules have largely been conducted on apigenin. For instance, the effects of apigenin on DNA have been analyzed through circular dichroism and melting temperature profiles of calf thymus DNA. ebi.ac.uk These studies suggest that the anticancer potential of apigenin may be mediated through its interaction with and damage to DNA, leading to mitochondrial dysfunction. ebi.ac.uk Specific research on the direct and indirect interactions of this compound with macromolecules like DNA is not extensively documented.

Enzyme Inhibition and Modulation

The chemical structure of apigenin and its derivatives plays a significant role in their interaction with various enzymes, leading to the modulation of their activity. Modifications at the 7-position, in particular, have been shown to influence the inhibitory potential of these compounds against enzymes such as α-glucosidase and cytochrome P450 enzymes.

Apigenin-7-glucosides and α-glucosidase Inhibition

Apigenin-7-O-glucoside has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. acs.orgresearchgate.net Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia.

One study reported a strong inhibitory effect of apigenin-7-O-glucoside on α-glucosidase with a half-maximal inhibitory concentration (IC50) of 22.80 ± 0.24 μM. acs.org Another study found that cosmosiin (apigenin 7-O-glucoside) had an IC50 value of 0.532 mM against α-glucosidase, which was comparable to the well-known α-glucosidase inhibitor, acarbose (B1664774) (IC50 of 0.554 mM). researchgate.net Furthermore, a rare apigenin derivative, apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG), demonstrated significant anti-α-glucosidase activity with an IC50 of 0.485 mM. nih.gov

The inhibitory action of these glucosides is attributed to their ability to bind to the active site of the enzyme. nih.gov Molecular docking studies have suggested that the presence of bulky and hydrogen bond acceptor groups at the 7-position of the A ring of the flavonoid structure is favorable for α-glucosidase inhibition. acs.org Luteolin-7-O-glucoside and oleanolic acid have also been noted for their strong inhibitory effects on α-glucosidase. mdpi.com

Interactive Data Table: α-Glucosidase Inhibition by Apigenin Derivatives

CompoundIC50 ValueReference
Apigenin-7-O-glucoside22.80 ± 0.24 μM acs.org
Cosmosiin (Apigenin 7-O-glucoside)0.532 mM researchgate.net
Acarbose (Reference)0.554 mM researchgate.net
Apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG)0.485 mM nih.gov

Apigenin-7-O-glucoside and CYP51 Modulation

The interaction between apigenin derivatives and cytochrome P450 enzymes, such as CYP51 (sterol 14α-demethylase), has also been investigated. CYP51 is a key enzyme in the biosynthesis of sterols in fungi.

A study investigating the antifungal activity of apigenin-7-O-glucoside against Candida albicans explored its binding affinity to the C. albicans CYP51 protein. nih.govnih.gov The results of this study indicated that neither apigenin nor apigenin-7-O-glucoside exhibited binding affinity to the C. albicans CYP51 enzyme. nih.govnih.gov However, an in silico docking study suggested that apigenin-7-O-glucoside could be an active molecule against sterol 14-alpha demethylase (CYP51) from C. albicans, with a glide gscore of -9.569 kcal/mol. mdpi.com This suggests that while direct binding may not be the primary mechanism, other indirect interactions could be at play.

Interactive Data Table: Investigated Interaction with CYP51

CompoundTarget EnzymeFindingReference
Apigenin-7-O-glucosideC. albicans CYP51No binding affinity observed in the experimental study. nih.govnih.gov
Apigenin-7-O-glucosideC. albicans CYP51Predicted to be active in an in silico docking study (Glide gscore: -9.569 kcal/mol). mdpi.com

Cellular Targets and Their Functional Implications for Apigenin and Its 7 Position Derivatives

Comprehensive Identification of Direct Protein Targets

The identification of direct molecular targets is crucial to understanding the mechanisms of action for any bioactive compound. For apigenin (B1666066), advanced techniques have begun to elucidate its interactome.

A study combining phage display with high-throughput sequencing identified 160 high-confidence human cellular targets of apigenin. researchgate.net These targets were significantly enriched in functional categories such as GTPase activation, membrane transport, and, notably, mRNA metabolism and alternative splicing. researchgate.net Within the category of mRNA metabolism, the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) was identified as a key target. researchgate.net Apigenin binds to the C-terminal glycine-rich domain of hnRNPA2, which prevents its homodimerization and subsequently affects the alternative splicing of several of its target mRNAs. researchgate.net This interaction with a factor involved in splicing regulation, mRNA stability, and transport provides a framework for understanding how a dietary phytochemical can exert broad cellular effects. researchgate.net

For apigenin's 7-position derivatives, information on direct protein targets identified through similar comprehensive screening methods is less available. However, molecular docking studies have provided insights into potential interactions. For instance, Apigenin-7-O-glucoside (also known as A7G, apigetrin, or cosmosiin) has been analyzed for its binding affinity to various proteins. One such study showed a potential interaction between A7G and anion exchanger 1 (AE1), which may influence the activation of the p16 protein. nih.govresearchgate.net Another molecular docking analysis predicted that both apigenin-7-glucoside and luteolin-7-glucoside have high binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.trresearchgate.net

Modulation of Oncogenic Non-Coding RNA Networks

Apigenin has been documented to modulate key signaling molecules, including the oncogenic non-coding RNA (ncRNA) network. mdpi.commdpi.com These networks play critical roles in cancer initiation and progression. For example, lncRNA H19 is considered an oncogene in liver cancer, and its regulation can be influenced by various molecules. medicineinevolution.ro Apigenin's ability to interfere with fundamental signaling pathways, such as PI3K/Akt/mTOR and NF-κB, suggests an indirect influence on the expression and function of oncogenic ncRNAs that are regulated by these pathways. mdpi.commdpi.comspandidos-publications.comresearchgate.net

Specific research on Apigenin-7-olate and its direct impact on oncogenic non-coding RNA networks is not detailed in the available literature. However, studies on Apigenin-7-O-glucoside have shown it can regulate various signaling pathways that are intertwined with ncRNA networks. For example, apigenin-7-O-glucoside was found to inhibit the PI3K/Akt/mTOR pathway in lung cancer cells. zlb.de It also affects the miR-140-5p/HDAC3-mediated PTEN/PI3K/AKT pathway to inhibit angiogenesis. nih.govnih.gov Such modulations of key signaling pathways can consequently affect the expression and function of associated oncogenic non-coding RNAs.

Impact on Cancer Stem Cell Phenotypes and Self-Renewal

Cancer stem cells (CSCs) are a subpopulation of malignant cells with capacities for self-renewal and differentiation, contributing to tumor relapse and metastasis. zlb.de Both apigenin and its derivatives have shown potential in targeting CSCs.

Studies have demonstrated that apigenin effectively suppresses the expression of proteins related to cancer stemness. In breast cancer stem cells (BCSCs) derived from MCF-7 cells, apigenin treatment led to a significant decrease in the expression of ALDH1A1, NANOG, EpCAM, and MYC. dergipark.org.trmdpi.com Similarly, in triple-negative breast cancer (TNBC) cells, apigenin treatment decreased the CD44+/CD24− CSC subpopulation. nih.gov It has also been shown to reduce the expression of c-MET, which in turn downregulates stemness markers like CD133, Nanog, and Sox2 in glioblastoma. zlb.de

Apigenin-7-O-glucoside (A7G) has also been shown to impact stemness. In a study on cervical cancer cells under hypoxic conditions, which are known to enhance cancer stemness, A7G intervention suppressed these malignant phenotypes. nih.govresearchgate.netfrontiersin.org This included a reduction in the protein levels of stemness-related markers SOX2, ALDH1, and Nanog in HeLa cells. researchgate.net Another glycosylated form of apigenin, Vitexin, was found to suppress stemness features in human endometrial cancer by downregulating Oct4 and Nanog. mdpi.com

Apigenin has been suggested to inhibit the dedifferentiation properties of cancer cells. In triple-negative breast cancer cells, apigenin may inhibit dedifferentiation by targeting sirtuin proteins, specifically sirtuin 3 (SIRT3) and sirtuin 6 (SIRT6). mdpi.com Sirtuins are a family of proteins involved in cellular homeostasis and energy sensing, and their modulation can impact cellular differentiation states. citeab.com Furthermore, apigenin has been shown to alleviate oxidative stress-induced cellular senescence by modulating the SIRT1-NAD+-CD38 axis, which could also play a role in preventing cellular dedifferentiation. researchgate.net

Specific studies detailing the role of This compound or Apigenin-7-O-glucoside in inhibiting cellular dedifferentiation via sirtuin proteins are limited. However, the ability of A7G to suppress cancer stemness in cervical cancer cells implies an interference with dedifferentiation processes. nih.govresearchgate.net

Effects on Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that is crucial for embryonic development and is often hijacked by cancer cells to promote invasion and metastasis. Apigenin has been shown to be a potent inhibitor of EMT. ontobee.orgresearcher.lifemdpi.com In human hepatocellular carcinoma and colon cancer cells, apigenin inhibits EMT by targeting the NF-κB/Snail signaling pathway. researcher.lifemdpi.comresearchgate.net This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and N-cadherin. researcher.lifemdpi.comrevistadechimie.ro

While direct evidence for This compound on EMT is lacking, Apigenin-7-O-glucoside has been shown to inhibit cell migration in cervical cancer HeLa cells, a process closely linked to EMT. researcher.life It achieves this, in part, by promoting apoptosis through the PTEN/PI3K/AKT pathway, which can also cross-talk with EMT-regulating pathways. researcher.life

Influence on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Apigenin is well-documented as an anti-angiogenic agent. nih.govresearchgate.netzlb.demedchemexpress.com It often exerts this effect by inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression in various cancer cells under both normoxic and hypoxic conditions. zlb.demedchemexpress.com By downregulating these key pro-angiogenic factors, apigenin can suppress tumor angiogenesis in vivo. medchemexpress.com In some contexts, apigenin's anti-angiogenic potential is linked to the decreased signaling of STAT-3 and the subsequent downregulation of VEGF.

Apigenin-7-O-glucoside also possesses anti-angiogenic properties. It has been shown to inhibit angiogenesis in retinal microvascular endothelial cells by regulating the miR-140-5p/HDAC3-mediated PTEN/PI3K/AKT pathway. nih.govnih.gov Like its aglycone, apigenin-7-glucoside's anti-angiogenic effects are also attributed to the inhibition of HIF-1α and VEGF. zlb.de The inhibitory effect of apigenin-7-glucoside on mouse melanoma cell proliferation and the angiogenesis process has also been noted. spandidos-publications.com There is currently a lack of specific data on the influence of This compound on angiogenesis pathways.

Compound Names Table

Compound NameOther Names
Apigenin4′,5,7-trihydroxyflavone
This compound7-oxoanion of apigenin
Apigenin-7-O-glucosideApigetrin, Cosmosiin, A7G

Interactive Data Table: Research Findings on Apigenin and its 7-Position Derivative

Cellular ProcessKey Findings for ApigeninKey Findings for Apigenin-7-O-glucosideKey Findings for this compound
Direct Protein TargetsIdentified 160 human targets via phage display, including hnRNPA2, affecting mRNA splicing. researchgate.netMolecular docking suggests interaction with AE1, AChE, and BChE. nih.govresearchgate.netdergipark.org.trresearchgate.netIn silico predictions suggest 70 protein targets, but experimental validation is lacking. semanticscholar.org
Oncogenic ncRNAModulates oncogenic ncRNA networks, often via inhibition of pathways like PI3K/Akt. mdpi.commdpi.comRegulates pathways (e.g., PI3K/Akt/mTOR, miR-140-5p/HDAC3) that influence ncRNAs. zlb.denih.govnih.govNo specific data available.
Cancer Stem CellsSuppresses stemness proteins (ALDH1A1, NANOG, MYC) and inhibits dedifferentiation via sirtuins. dergipark.org.trmdpi.comSuppresses stemness proteins (SOX2, ALDH1, Nanog) in hypoxic cervical cancer cells. researchgate.netNo specific data available.
EMTInhibits EMT by suppressing the NF-κB/Snail signaling pathway. researcher.lifemdpi.comresearchgate.netInhibits cell migration, a process related to EMT, in cervical cancer cells. researcher.lifeNo specific data available.
AngiogenesisInhibits angiogenesis by decreasing HIF-1α and VEGF expression. zlb.demedchemexpress.comInhibits angiogenesis via the miR-140-5p/HDAC3/PTEN pathway and by reducing HIF-1α/VEGF. zlb.denih.govnih.govNo specific data available.

Other Specific Cellular Interactions (e.g., heterogeneous nuclear ribonucleoprotein A2, Protein Kinase C delta)

Apigenin and its derivatives interact with a wide array of cellular targets, influencing numerous signaling pathways. Among these, the interactions with heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) and Protein Kinase C delta (PKCδ) are of significant interest due to their implications in cellular processes like mRNA metabolism and apoptosis. pnas.orgnih.gov While research has extensively focused on apigenin, the specific activities of its 7-position derivatives, including this compound, are still an emerging area of study. This compound is the conjugate acid of apigenin. nih.gov

Interaction with Heterogeneous Nuclear Ribonucleoprotein A2 (hnRNPA2)

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are crucial multifunctional proteins involved in the processing of nascent RNA transcripts, including alternative splicing, RNA trafficking, stability, and translation of both cellular and viral RNAs. plos.org The hnRNPA2 protein, in particular, has been identified as a significant cellular target of apigenin. pnas.orgnih.gov

Research Findings:

Binding and Inhibition: Studies have demonstrated that apigenin directly binds to the C-terminal glycine-rich domain of hnRNPA2. pnas.orgplos.org This interaction, which has an affinity in the micromolar range, prevents the homodimerization of hnRNPA2, a crucial step for its function. pnas.org By inhibiting this dimerization, apigenin effectively perturbs the alternative splicing of several of hnRNPA2's target mRNAs. pnas.orgnih.gov

Modulation of Alternative Splicing: The binding of apigenin to hnRNPA2 can restore normal splicing patterns in cancer cells. ecancer.org In many cancers, abnormal splicing contributes to cell survival and proliferation. ecancer.org Apigenin's ability to interact with hnRNPA2 re-establishes the normal single-splice characteristic in breast cancer cells, which can activate programmed cell death or increase sensitivity to chemotherapy. ecancer.orgresearchgate.net

Antiviral Activity: The interaction with hnRNPA2 also has implications for antiviral therapies. Since certain viruses, like enterovirus-71 (EV71), require hnRNP proteins for their replication, apigenin's ability to disrupt the association of viral RNA with hnRNP A1 and A2 proteins can selectively block viral infection. plos.org

Proteomic Studies: In cholangiocarcinoma cells, treatment with apigenin led to the complete disappearance of heterogeneous nuclear ribonucleoprotein A2/B1, further suggesting that this interaction plays a role in inducing cell death. nih.gov In triple-negative breast cancer (TNBC) spheroids, apigenin was shown to sensitize the cells to doxorubicin (B1662922) by targeting hnRNPA2. mdpi.comresearchgate.net

Target Interaction with Apigenin Functional Implication Cell/Model System
hnRNPA2Binds to the C-terminal glycine-rich domain, inhibiting homodimerization. pnas.orgplos.orgPerturbs alternative splicing of target mRNAs. pnas.orgHuman cells pnas.org
hnRNPA2Restores normal splicing patterns. ecancer.orgActivates programmed cell death in cancer cells. ecancer.orgBreast cancer cells ecancer.org
hnRNPA1/A2Disrupts association with viral RNA. plos.orgBlocks viral infection. plos.orgEnterovirus-71 (EV71) infected cells plos.org
hnRNPA2/B1Complete disappearance after treatment. nih.govInduction of cell death. nih.govCholangiocarcinoma (HuCCA-1) cells nih.gov
hnRNPA2Sensitizes cells to doxorubicin. mdpi.comEnhanced apoptosis. mdpi.comTriple-negative breast cancer spheroids mdpi.com

Interaction with Protein Kinase C delta (PKCδ)

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and is involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.

Research Findings:

Induction of DNA Damage and Apoptosis: In leukemia cells, apigenin has been shown to induce DNA damage, which precedes apoptosis. nih.gov This effect was found to be mediated by PKCδ and p38, and notably, was independent of reactive oxygen species (ROS) or caspase activity. nih.govmdpi.comresearchgate.net Apigenin treatment leads to the phosphorylation of ataxia-telangiectasia mutated (ATM) kinase and histone H2AX, two key regulators of the DNA damage response. nih.govresearchgate.net The silencing or pharmacological inhibition of PKCδ was found to eliminate the phosphorylation of ATM and H2AX. nih.gov

Mechanism of Action: Apigenin's interaction with PKCδ is linked to a reduction in the phosphorylation of PKCδ at Tyr311. nih.govnih.gov This suppression of PKCδ activity is a key part of how apigenin regulates cell differentiation in normal human keratinocytes. nih.gov Specifically, apigenin inhibits the increase in promoter activity of involucrin (B1238512) (hINV), a marker for keratinocyte differentiation, that is normally observed with the overexpression of PKCδ. nih.govnih.gov

Caspase-Dependent Apoptosis: Apigenin promotes caspase-dependent apoptosis in leukemia cells, and studies have highlighted the critical role of PKCδ in this process. nih.govresearchgate.net

Target Interaction with Apigenin Functional Implication Cell/Model System
PKCδMediates apigenin-induced DNA damage. nih.govLeads to phosphorylation of ATM and H2AX, causing cell cycle arrest and apoptosis. nih.govLeukemia cells nih.gov
PKCδReduces phosphorylation at Tyr311. nih.govSuppresses keratinocyte differentiation. nih.govNormal human keratinocytes nih.gov
PKCδCritical involvement in apigenin-induced apoptosis. researchgate.netEnhances caspase-dependent apoptosis. researchgate.netLeukemia cells researchgate.net

Preclinical in Vitro Research of Apigenin and Its 7 Position Derivatives

Antiproliferative Activity in Diverse Cancer Cell Lines

The potential of apigenin (B1666066) and its 7-position derivatives to inhibit the growth of cancer cells has been investigated in numerous studies.

Apigenin itself has demonstrated antiproliferative effects. For instance, it has been shown to reduce the growth of prostate (DU-145) and breast (MDA-MB-231) cancer cells in a dose-dependent manner. nih.gov This anticancer action is believed to be partly mediated by its interaction with estrogen receptor β (ERβ). nih.gov In human melanoma SK-MEL-24 cells, apigenin showed significant antiproliferative and cytotoxic potential. researchgate.net Studies on cervical cancer cell lines (HeLa and C33A) also revealed that apigenin inhibits cell proliferation. nih.gov Furthermore, in glioma cells (U251), apigenin was found to decrease the proliferation rate in a dose-dependent manner. scielo.br

Derivatives of apigenin at the 7-position have also shown promising antiproliferative activity. A study on two series of apigenin derivatives with 2-carbon or 3-carbon spacers at the C-7 position found that they exhibited better growth inhibition against human lung (A549), cervical (HeLa), hepatocellular liver (HepG2), and breast (MCF-7) cancer cells compared to the parent apigenin. mdpi.com One of the most active compounds was found to be a derivative with a 3-carbon spacer. mdpi.com

Specifically, apigenin-7-O-glucoside has been evaluated for its effects on various cancer cell lines. In HeLa human cervical cancer cells, both apigenin and apigenin-7-O-glucoside showed antiproliferative activity, with the aglycone (apigenin) being more active. revistadechimie.ro Similarly, apigenin-7-O-(4′′-feruloyl)-β-D-glucopyranoside, isolated from Echinops gracilis, demonstrated cytotoxic activity against HeLa cells. ub.ro In contrast, apigenin-7-O-β-D-glucopyranoside showed no cytotoxic activity in the same study. ub.ro Another study found that apigenin 7-glucoside inhibited the proliferation of human promyelocytic leukemia HL-60 cells. spandidos-publications.com

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. lnh.edu.pk For example, in ovarian carcinoma cells, novel triazole analogs of apigenin-7-methyl ether were found to induce mitochondrial-mediated apoptosis. spandidos-publications.com

Table 1: Antiproliferative Activity of Apigenin and its 7-Position Derivatives

Compound Cancer Cell Line(s) Observed Effect
Apigenin Prostate (DU-145), Breast (MDA-MB-231) Dose-dependent reduction in cell growth. nih.gov
Apigenin Human melanoma (SK-MEL-24) Significant antiproliferative and cytotoxic potential. researchgate.net
Apigenin Cervical (HeLa, C33A) Inhibition of cell proliferation. nih.gov
Apigenin Glioma (U251) Dose-dependent decrease in proliferation rate. scielo.br
Apigenin 7-position derivatives Lung (A549), Cervical (HeLa), Liver (HepG2), Breast (MCF-7) Better growth inhibition than parent apigenin. mdpi.com
Apigenin-7-O-glucoside Cervical (HeLa) Antiproliferative activity (less active than apigenin). revistadechimie.ro
Apigenin-7-O-(4′′-feruloyl)-β-D-glucopyranoside Cervical (HeLa) Cytotoxic activity. ub.ro
Apigenin-7-methyl ether (triazole analogs) Ovarian carcinoma Induction of mitochondrial-mediated apoptosis. spandidos-publications.com

Antimigratory and Anti-Invasion Effects in Cellular Models

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several in vitro studies have demonstrated that apigenin and its derivatives can inhibit these processes.

Apigenin has been shown to effectively inhibit the migration of HeLa and C33A cervical cancer cells. nih.gov This effect is linked to the inactivation of the integrin/FAK/paxillin signaling pathway, which is crucial for cell adhesion and migration. nih.gov In glioma cells, apigenin has been found to inhibit cell invasion and wound healing. scielo.br It achieves this by increasing the expression of miR-103a-3p, which in turn targets NEDD9, a protein involved in cell migration and invasion. scielo.br For human melanoma cells, apigenin has demonstrated antimigratory potential. researchgate.net

Apigenin-7-O-glucoside has also been investigated for its anti-migratory properties. One study reported that it inhibits cell migration in cervical cancer HeLa cells. researchgate.net

The anti-metastatic actions of apigenin are often attributed to its ability to modulate the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. frontiersin.org Apigenin has been shown to regulate several molecules involved in EMT, such as E-cadherin and N-cadherin. frontiersin.org

Table 2: Antimigratory and Anti-Invasion Effects of Apigenin and its 7-Position Derivatives

Compound Cellular Model Observed Effect
Apigenin Cervical cancer cells (HeLa, C33A) Inhibition of cell migration via inactivation of integrin/FAK/paxillin signaling. nih.gov
Apigenin Glioma cells (U251) Inhibition of cell invasion and wound healing by regulating the miR-103a-3p/NEED9/AKT axis. scielo.br
Apigenin Human melanoma cells (SK-MEL-24) Antimigratory potential. researchgate.net
Apigenin-7-O-glucoside Cervical cancer HeLa cells Inhibition of cell migration. researchgate.net

Investigations into Antifungal Activity (e.g., against Candida spp. by Apigenin-7-O-glucoside)

In the search for new antifungal agents, apigenin and its derivatives have shown promising results, particularly against Candida species, which are common causes of fungal infections in humans.

Apigenin-7-O-glucoside has demonstrated considerable antifungal activity against various Candida isolates. nih.gov One study found that it was more effective than apigenin in disrupting the plasma membrane of Candida albicans. nih.gov The antifungal action of both compounds is thought to involve the inhibition of reactive oxygen species (ROS). nih.gov Another study reported that apigenin-7-O-glucoside had a minimum inhibitory concentration (MIC) of 50 µg/mL against C. albicans. mdpi.com

Apigenin itself has also shown antifungal properties. It can inhibit the growth of pathogenic fungi and reduce biofilm mass. oup.com The mechanism of action appears to involve perturbation of the cell membrane, leading to cell shrinkage in C. albicans. oup.com

Table 3: Antifungal Activity of Apigenin and Apigenin-7-O-glucoside

Compound Fungal Species Observed Effect
Apigenin-7-O-glucoside Candida spp. Considerable antifungal activity, disruption of plasma membrane. nih.gov
Apigenin-7-O-glucoside Candida albicans MIC of 50 µg/mL. mdpi.com
Apigenin Candida albicans Inhibition of growth, reduction of biofilm mass, induction of cell shrinkage. oup.com

Evaluation of Anti-Inflammatory Potential (e.g., Reactive Oxygen Species inhibition, cytokine modulation)

Chronic inflammation is a key factor in the development of many diseases. Apigenin and its derivatives have been investigated for their ability to modulate inflammatory responses.

Apigenin has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. tandfonline.comnih.gov It can also block the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory process. nih.gov In a model of liver injury, apigenin pretreatment was found to decrease the expression of NF-κB, a key regulator of inflammation. eg.net

Apigenin-7-O-glucoside has also demonstrated anti-inflammatory activity. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation. researchgate.net In a study on RAW 264.7 macrophages, pepper extracts rich in luteolin (B72000) and apigenin glycosides were found to ameliorate the lipopolysaccharide (LPS)-stimulated inflammatory response by decreasing the production of nitric oxide and pro-inflammatory cytokines. mdpi.com

The anti-inflammatory effects of apigenin are also linked to its antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. mdpi.commdpi.com

Studies on Hepatoprotective Effects (e.g., Apigenin-7-glucoside against oxidative injury)

The liver is a vital organ that is susceptible to damage from various toxins and oxidative stress. Studies have suggested that apigenin and its derivatives may offer protection to the liver.

Apigenin-7-glucoside, isolated from Ixeris chinesis, has been shown to have protective effects against liver injury caused by carbon tetrachloride (CCl4). nih.govbesjournal.com Pretreatment with this compound suppressed the elevation of liver enzymes (GPT and GOT) and markers of oxidative damage (MDA and 8-OHdG), while inhibiting the reduction of the antioxidant glutathione (B108866) (GSH). nih.govbesjournal.com The hepatoprotective activity of apigenin-7-glucoside is believed to be due to its antioxidant properties and its ability to scavenge reactive oxygen species (ROS). nih.govbesjournal.com

Apigenin has also been reported to have hepatoprotective potential. It can reduce pathological changes in the liver and restore antioxidant activity, thereby inhibiting oxidative stress. mdpi.com In a model of D-galactosamine/lipopolysaccharide-induced liver injury, apigenin pretreatment was found to decrease the levels of TNF-α and NF-κB protein expression. frontiersin.org

Neuroprotective Investigations (e.g., Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside)

Protecting the nervous system from damage is crucial for preventing and treating neurodegenerative diseases and stroke. Apigenin and its derivatives have shown potential in this area.

Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside (APG) has been investigated for its neuroprotective effects in experimental models of ischemic stroke. mdpi.comnih.gov Treatment with APG was found to improve neurological function, reduce infarct volume, and enhance neuronal survival. mdpi.comnih.gov The neuroprotective effect of APG is thought to be mediated through the activation of the Nrf2 pathway, a key regulator of antioxidant defense, via phosphorylation of GSK-3β. aging-us.com The p-coumaroyl moiety in APG is believed to be important for its antioxidant and cytoprotective activities. mdpi.comphytopharmajournal.com

Apigenin itself has also been shown to have neuroprotective effects in various models of neurological disorders. mdpi.com These effects are attributed to its antioxidant and anti-inflammatory actions, as well as its ability to preserve mitochondrial function and reduce neuronal apoptosis. mdpi.com

Anti-Biofilm Activity (e.g., Apigenin-7-O-glucoside against Staphylococcus aureus and Escherichia coli)

Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics. Finding agents that can disrupt biofilms is a key strategy in combating bacterial infections.

Antioxidant and Pro-oxidant Properties (e.g., Apigenin and 7-derivatives in plasma models)

The antioxidant and pro-oxidant activities of apigenin and seven of its derivatives have been evaluated in in vitro models using human plasma subjected to oxidative stress induced by hydroxyl radicals (OH•) researchgate.netnih.gov. These studies measure the impact of the compounds on key biomarkers of oxidative damage, such as lipid peroxidation and protein carbonylation nih.goviung.pl. The structural variations among the apigenin derivatives are directly linked to their differing effects on these biomarkers researchgate.netnih.gov.

Research indicates that the effects of these compounds are not uniform; their capacity to act as either antioxidants or pro-oxidants is dependent on their specific chemical structure researchgate.netnih.gov. For instance, in a human plasma model treated with H2O2/Fe to induce oxidative stress, specific apigenin C-glycosides demonstrated notable protective effects iung.pl. Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside was found to reduce plasma lipid peroxidation across all tested concentrations (1-50 μg/ml), achieving an inhibition of approximately 40% at the highest concentration iung.pl. Furthermore, this derivative also markedly inhibited the carbonylation of plasma proteins, showing a reduction of about 50% at a 50 μg/ml concentration iung.pl. Another derivative, Isoschaftoside, was effective in preventing the oxidation of thiol groups in plasma proteins iung.pl.

These findings underscore the nuanced role of apigenin derivatives in modulating oxidative stress. While some derivatives exhibit strong antioxidant properties by mitigating lipid and protein damage, the potential for pro-oxidant activity under certain conditions or with specific structures remains an important aspect of their biochemical profile.

Table 1: In Vitro Effects of Apigenin Derivatives on Oxidative Stress Biomarkers in Human Plasma

Compound Biomarker Assayed Observed Effect Finding Citation
Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside Lipid Peroxidation (TBARS) Antioxidant Reduced lipid peroxidation by approx. 40% at 50 μg/ml. iung.pl
Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside Protein Carbonylation Antioxidant Inhibited protein carbonylation by approx. 50% at 50 μg/ml. iung.pl

Modulatory Effects on Coagulation Parameters

The influence of apigenin and its 7-position derivatives extends to the modulation of hemostasis, as demonstrated by in vitro studies on coagulation parameters researchgate.netnih.gov. The anticoagulant properties of flavonoids are of significant interest, and research explores their effects on pathways measured by tests such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) nih.gov.

A comparative study of apigenin and seven of its derivatives revealed that the compounds exert varied effects on blood coagulation, a phenomenon attributed to their distinct molecular structures researchgate.netnih.gov. Among the tested compounds, one derivative with a complex sugar and ferulic acid moiety at the 7-position, apigenin 7-O-{2'-O-feruloyl-[β-D-glucuronopyranosyl(1 → 3)]-β-D-glucuronopyranosyl(1 → 2)-O-β-D-glucopyranoside}, was identified as having particularly noteworthy activity researchgate.netnih.gov. This specific derivative was found to possess both antioxidant and anticoagulant properties, suggesting a dual mechanism of potential cardiovascular protection researchgate.netnih.gov. While apigenin itself has been shown to inhibit platelet function, the specific effects of its derivatives on coagulation cascade enzymes and clotting times highlight the importance of the substitutions at the 7-position nih.govresearchgate.net.

Table 2: In Vitro Modulatory Effects of a Specific Apigenin 7-Derivative on Coagulation

Compound Assay Observed Effect Finding Citation

Table of Mentioned Compounds

Compound Name
Apigenin
Apigenin-7-olate
Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside
Isoschaftoside (apigenin 6-C-α-arabinopyranoside 8-C-β-glucopyranoside)

Preclinical in Vivo Animal Model Studies of Apigenin and Its 7 Position Derivatives

Antitumorigenic Effects in Xenograft Models

Apigenin (B1666066) has demonstrated notable antitumorigenic properties in various cancer cell xenograft models. In a cervical tumor xenograft mouse model, apigenin was found to suppress the growth of C33A xenograft tumors. mdpi.com Studies on renal cell carcinoma (RCC) using ACHN cell xenografts in nude mice showed that tumors grew more slowly in apigenin-treated mice compared to the control group. researchgate.net Similarly, in a human hepatocellular carcinoma (HCC) model using PLC/PRF/5 cells, apigenin treatment inhibited xenograft growth in a dose-dependent manner and reduced tumor volume. researchgate.net Research on colorectal cancer xenografts derived from SW480 cells also revealed that apigenin treatment inhibited tumor growth. nih.gov The underlying mechanisms for these effects involve the modulation of various signaling pathways that lead to apoptosis, cell cycle arrest, and a reduction in cancer cell migration. mdpi.com

Compound Animal Model Cancer Cell Line Key Findings Citations
ApigeninNude MiceACHN (Renal)Slower tumor growth; Reduced Ki-67 expression. researchgate.net
ApigeninMiceC33A (Cervical)Suppressed tumor growth. mdpi.com
ApigeninNude MicePLC/PRF/5 (Hepatocellular)Inhibited xenograft growth in a dose-dependent manner; Reduced tumor volume. researchgate.net
ApigeninNude MiceSW480 (Colorectal)Inhibited the growth of colorectal cancer xenografts. nih.gov

Effects on Myocardial Ischemia/Reperfusion Injury

The apigenin derivative, apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG), has been investigated for its cardioprotective effects in animal models of myocardial ischemia/reperfusion (MI/R) injury. mdpi.comnih.govresearchgate.net In experimental models, pretreatment with APG significantly reduced the myocardial infarct size. mdpi.commdpi.com This protective effect is associated with the suppression of myocardial injury markers, such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). mdpi.comnih.govresearchgate.net Furthermore, APG treatment was shown to suppress pro-inflammatory cytokines and key adhesion molecules involved in the inflammatory response. mdpi.comnih.gov Mechanistic studies suggest that APG ameliorates MI/R injury by activating the AMPK signaling pathway and mitigating endoplasmic reticulum stress. nih.gov

Compound Animal Model Injury Model Key Findings Citations
Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG)RatMyocardial Ischemia/ReperfusionReduced infarct size; Suppressed serum CK-MB, LDH, TNF-α, and IL-6 levels. mdpi.comnih.govresearchgate.netmdpi.com
Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG)RatMyocardial Ischemia/ReperfusionActivated AMPK signaling pathway; Relieved endoplasmic reticulum stress. nih.gov

Anti-Inflammatory Responses in Animal Models

Rhoifolin (B190594), also known as apigenin-7-O-neohesperidoside, has demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats. japsonline.comjapsonline.comnih.gov Studies have shown that rhoifolin causes a time-dependent reduction of paw edema. japsonline.comjapsonline.com This effect is accompanied by a significant reduction in the levels of inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in the inflammatory exudates. japsonline.comjapsonline.comresearchgate.net Interestingly, rhoifolin also increased the total antioxidant capacity in a reverse dose order, where the lowest dose tested showed the highest capacity. japsonline.comjapsonline.com These findings highlight the potential of rhoifolin in mitigating acute inflammatory responses. caringsunshine.com

Compound Animal Model Inflammation Model Key Findings Citations
RhoifolinRatCarrageenan-Induced Paw EdemaCaused a significant inhibition of rat paw edema volume. japsonline.comjapsonline.com
RhoifolinRatCarrageenan-Induced Paw EdemaDiminished TNF-α release and abrogated prostaglandin E2 levels in inflammatory exudates. japsonline.comjapsonline.comresearchgate.net
RhoifolinRatCarrageenan-Induced Paw EdemaIncreased total antioxidant capacity. japsonline.comjapsonline.com

Hepatoprotective Effects in Chemically Induced Liver Injury Models

Apigenin and its derivative, apigenin-7-glucoside (APIG), have shown protective effects against chemically induced liver damage. In a model of carbon tetrachloride (CCl4)-induced acute liver injury in mice, apigenin significantly reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netnih.gov It also mitigated lipid peroxidation, as indicated by decreased malondialdehyde (MDA) and increased levels of superoxide (B77818) dismutase (SOD), reduced glutathione (B108866) (GSH), and catalase (CAT) in liver tissue. researchgate.netnih.gov Similarly, studies with APIG demonstrated a blockage of the CCl4-induced increase in serum GPT and GOT activities, as well as MDA formation in the liver. besjournal.comnih.gov The hepatoprotective activity is attributed to the antioxidant properties of these compounds, acting as scavengers of reactive oxygen species (ROS) and suppressing the non-canonical NF-κB pathway. nih.govnih.gov

Compound Animal Model Injury Model Key Findings Citations
ApigeninMiceCarbon Tetrachloride (CCl4)Reduced serum ALT and AST; Decreased MDA; Increased SOD, GSH, CAT. researchgate.netnih.gov
Apigenin-7-glucoside (APIG)RatCarbon Tetrachloride (CCl4)Blocked increase in serum GPT and GOT; Blocked MDA formation and GSH depletion. besjournal.comnih.gov

Neuroprotective Outcomes in Ischemia/Reperfusion Injury Models

Apigenin and its glycoside derivative, apigenin-7-O-β-D-(-6″-p-coumaroyl)-glucopyranoside (APG), have exhibited neuroprotective effects in various models of cerebral ischemia/reperfusion injury. ijbs.com In a rat middle cerebral artery occlusion (MCAO) model, apigenin treatment significantly improved neurological deficit scores and reduced infarct areas. nih.govresearchgate.net Similarly, APG treatment was shown to ameliorate neurological function and decrease infarct volume in both global and focal cerebral ischemic models in mice and rats. mdpi.comijbs.com Further investigation into the mechanism revealed that APG's neuroprotective effect is associated with the activation of the Nrf2 antioxidant pathway through GSK-3β phosphorylation. aging-us.com

Compound Animal Model Injury Model Key Findings Citations
ApigeninRatMiddle Cerebral Artery Occlusion (MCAO)Improved neurological deficit scores; Reduced infarct area. nih.govresearchgate.net
Apigenin-7-O-β-d-(-6″-p-coumaroyl)-glucopyranoside (APG)Rat, MouseMCAO, Bilateral Common Carotid Artery OcclusionAmeliorated neurological function; Attenuated infarct volume; Increased neuron survival. mdpi.comijbs.com
Apigenin-7-O-β-d-(-6″-p-coumaroyl)-glucopyranoside (APG)RatMCAOPromoted GSK-3β phosphorylation and Nrf2 nuclear translocation. aging-us.com

Immune-Regulatory Activities

Apigenin and its derivatives have been shown to possess significant immune-regulatory properties in preclinical models. In mice treated with a lethal dose of lipopolysaccharide (LPS), apigenin conferred survival, reduced LPS-induced neutrophil lung infiltration, and decreased chemokine production. nih.govnih.gov This was associated with an organ-specific reduction of NF-κB activity in the lungs. nih.gov Apigenin has also been reported to modulate the production of inflammatory mediators like IL-1β and TNF-α. nih.gov Furthermore, apigenin-7-O-glucuronide improved survival in a mouse model of septic shock induced by LPS. caymanchem.com These findings suggest that apigenin and its derivatives can act as modulators of the immune system. frontiersin.org

Compound Animal Model Model Key Findings Citations
ApigeninMiceLipopolysaccharide (LPS)-Induced EndotoxemiaConferred survival; Reduced NF-κB activity in lungs; Decreased neutrophil lung infiltration. nih.govnih.gov
Apigenin-7-O-glucuronideMiceLPS-Induced Septic ShockImproved survival. caymanchem.com

Structure Activity Relationship Sar Studies of Apigenin and Its 7 Position Analogs

Influence of 7-Position Modifications on Diverse Biological Activities

Modifications at the 7-position of the apigenin (B1666066) molecule have a profound effect on its biological activities, including antibacterial and antiproliferative actions.

Synthesized apigenin derivatives with aminoalkyl groups at the 7-O position have demonstrated enhanced biological activities. mdpi.com These modifications aim to increase the lipophilicity of apigenin, potentially leading to better cell membrane penetration. mdpi.com A series of apigenin derivatives, where the apigenin ring system was linked to alkyl amines by different spacers at the C-7 position, were synthesized to enhance their lipophilicity and, consequently, their biological activities. mdpi.com

Antibacterial Activity: All synthesized apigenin derivatives with modifications at the 7-position showed greater antibacterial activity than the parent apigenin. mdpi.com They were particularly more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com Notably, derivatives with N-heterocyclic rings attached via a 2-carbon or 3-carbon spacer at the C-7 position displayed potent antibacterial activity. mdpi.com For instance, compound 4i , a derivative with a 3-carbon spacer and an N-heterocyclic ring, exhibited significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com This suggests that the presence of heterocyclic moieties at the C-7 position is crucial for enhanced antibacterial action. mdpi.com

Antiproliferative Activity: The 7-O-aminoalkylated apigenin derivatives also demonstrated improved antiproliferative activity against several human cancer cell lines, including lung (A549), cervical (HeLa), hepatocellular liver (HepG2), and breast (MCF-7) cancer cells, when compared to apigenin. mdpi.com Compound 4j , another derivative with a 3-carbon spacer, was identified as the most active antiproliferative agent among the tested compounds. mdpi.com

Antithrombin Activity: Sulfated apigenin analogs have been synthesized and shown to be antithrombin activators, accelerating the inhibition of factor Xa. nih.gov

Other Biological Activities: Methylation at the 7-hydroxyl position of apigenin, forming 7-O-methylapigenin, can alter its biological activity and bioavailability. ontosight.ai This modification can influence how the molecule interacts with cellular targets, potentially enhancing or diminishing its therapeutic effects. ontosight.ai

Impact of Glycosylation on Bioactivity and Pharmacokinetic Considerations

Glycosylation, the attachment of sugar moieties, at the 7-position of apigenin significantly influences its bioactivity and pharmacokinetic profile. This process can affect the compound's solubility, stability, and how it is absorbed and metabolized in the body. nih.govencyclopedia.pubresearchgate.net

Solubility and Stability: Glycosylation generally increases the water solubility and chemical stability of flavonoids. encyclopedia.pubresearchgate.net For example, apigenin-7-O-glucoside, a common form of apigenin in plants, is more soluble in water than its aglycone form. encyclopedia.pub This increased solubility can enhance its absorption in the gastrointestinal tract. nih.govencyclopedia.pub Chamomile glycosides, which are predominantly apigenin-7-O-glucoside, have been reported to be highly stable under various storage conditions. encyclopedia.pub

Bioavailability and Metabolism: The absorption of apigenin is largely mediated by the gastrointestinal tract. nih.gov While apigenin itself has low oral bioavailability, its glycosylated forms can be absorbed after being hydrolyzed by intestinal microorganisms, which releases the active apigenin. nih.govnih.gov The location and type of glycosylation play a crucial role in this process. nih.gov For instance, the deglycosylation of apigenin-7-glucoside by intestinal microbiota has been found to significantly promote the biological activity of apigenin. nih.gov However, O-glycosylation can also lead to a decrease in antioxidant potential in some in vitro assays. nih.gov

Biological Activity: The sugar moiety in apigenin-7-O-glucoside has an important impact on its biological activity. nih.gov For example, apigenin-7-O-glucoside has shown more potent antifungal activity against Candida species compared to apigenin. nih.govnih.gov It was also found to be more effective in reducing the viability of HCT116 colon cancer cells. nih.govnih.gov In another study, apigenin-7-glycoside was shown to prevent lipopolysaccharide (LPS)-induced acute lung injury. tandfonline.com However, in some cases, glycosylation can reduce certain biological activities. For example, the attachment of a sugar unit at the C-7 position of apigenin has been observed to cause a slight to appreciable reduction in its antileishmanial potency. asm.org

Pharmacokinetics: The pharmacokinetic behavior of apigenin and its glycosides differs. nih.gov Systemic levels of apigenin have been shown to peak approximately 7 hours after the oral intake of apigenin-rich parsley. nih.gov The transformation of apigenin into glucuronic acid glycosidic conjugates in the intestinal mucosa is a key factor that can limit its net absorption. nih.gov

Role of Hydroxyl Substituents at Specific Flavone (B191248) Core Positions

The biological activity of flavonoids, including apigenin, is significantly influenced by the number and position of hydroxyl (-OH) groups on their basic C6-C3-C6 skeleton. tandfonline.comencyclopedia.pubmdpi.comnih.gov

The fundamental structure of apigenin is 4′,5,7-trihydroxyflavone. tandfonline.com The presence of hydroxyl groups at the 5 and 7 positions of the A ring, a double bond between C-2 and C-3, and a 4-keto group on the C ring are considered important structural features for the anti-inflammatory activity of flavones, specifically for inhibiting the expression of intracellular adhesion molecules. tandfonline.com The antioxidant activity, on the other hand, is more dependent on hydroxyl substitutions on the B and C rings. tandfonline.com

The number and position of hydroxyl groups directly determine the bioactivity of flavonoids. encyclopedia.pub For instance, a flavone with two ortho-hydroxy groups on the B ring, like luteolin (B72000), is a more effective electron donor and free radical scavenger than a flavone with a single hydroxyl group on the B ring, such as apigenin. mdpi.com

In terms of antileishmanial activity, hydroxylation on the B ring has some impact, though a clear structure-activity relationship is not always evident. asm.org Luteolin, with a 3′,4′-dihydroxyphenyl B ring, is twice as effective as apigenin, which has a p-hydroxyphenyl B ring. asm.org Interestingly, 7,8-dihydroxyflavone (B1666355) showed strong antileishmanial activity, but the addition of a catechol structure to the B ring (7,8,3′,4′-tetrahydroxyflavone) diminished this activity. asm.org

The metal-chelating properties of hydroxyflavones are also highly dependent on the number and position of the hydroxyl substituents. nih.gov

Comparative Bioactivity Assessment of Apigenin and its 7-O-Glycosides in Specific Assays

Direct comparisons between apigenin and its 7-O-glycosides in various biological assays have revealed significant differences in their efficacy, highlighting the crucial role of the 7-O-glycosidic linkage.

Antifungal Activity: In studies against Candida species, apigenin-7-O-glucoside (AP7Glu) consistently demonstrates superior antifungal potential compared to apigenin. nih.govnih.gov Research has shown that all tested Candida strains were more sensitive to AP7Glu than to apigenin. nih.gov The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for AP7Glu were lower than those for apigenin. nih.gov For example, the MIC for AP7Glu ranged from 0.05 to 0.10 mg/mL, while for apigenin it was 0.10 mg/mL. nih.gov Furthermore, AP7Glu induced a breakdown of the C. albicans plasma membrane in a shorter time frame than apigenin. nih.gov

Cytotoxic Activity: When tested on human colon cancer HCT116 cells, AP7Glu exhibited a more potent cytotoxic effect than apigenin. nih.govnih.gov It was more effective at reducing cell viability and inducing cell death. nih.govnih.gov Both compounds led to chromatin condensation and the formation of apoptotic bodies, but AP7Glu achieved these effects at lower concentrations. nih.govnih.gov

Enzyme Inhibitory Activity: In contrast to its strong antifungal and cytotoxic effects, apigenin-7-O-glucoside showed weak inhibitory activity against tyrosinase and butyrylcholinesterase enzymes. mdpi.comresearchgate.net Luteolin-7-O-glucoside, another flavone glycoside, showed more significant inhibition of acetylcholinesterase compared to apigenin-7-O-glucoside. mdpi.comresearchgate.net

Antibacterial Activity: Apigenin-7-O-glucoside has been found to be effective against several bacteria, including Enterococcus faecalis, Klebsiella pneumoniae, and Staphylococcus aureus. mdpi.comresearchgate.net

Antiproliferative Activity: Nitrogen-containing analogs of apigenin, with modifications at the 8-position, have shown varied antiproliferative activities against different cancer cell lines. nih.gov For instance, compound 4i demonstrated significant activity against HeLa and HepG2 cells. nih.gov

The following table summarizes the comparative bioactivity:

Biological AssayApigeninApigenin-7-O-glucoside (AP7Glu)Reference
Antifungal (Candida spp.) Less potentMore potent nih.govnih.gov
Cytotoxicity (HCT116 cells) Less effectiveMore effective nih.govnih.gov
Tyrosinase Inhibition -Weak mdpi.comresearchgate.net
Butyrylcholinesterase Inhibition -Weak mdpi.comresearchgate.net
Antibacterial -Effective against certain strains mdpi.comresearchgate.net

Application of Computational and Molecular Docking Approaches in SAR Elucidation

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the structure-activity relationships of apigenin and its analogs at a molecular level. researchgate.netfrontiersin.orgnih.govacs.orgnih.gov These techniques provide insights into how these compounds interact with biological targets, such as proteins and DNA. researchgate.netfrontiersin.orgnih.govacs.org

Interaction with Proteins: Molecular docking studies have been employed to investigate the binding of apigenin and its analogs to various protein targets. For example, the binding effectiveness of seven apigenin analogs against six target proteins associated with human cancer was assessed, revealing a broad range of binding affinities. researchgate.net In one study, 5,7-dihydroxyflavone, an analog of apigenin, showed significantly higher binding affinities with the proteins Nrf2 and DCK compared to reference drugs. researchgate.net

Docking studies have also been used to explore the interaction of apigenin and other flavonoids with human DNA-topoisomerase 1 (Topo1), an important cancer drug target. frontiersin.orgnih.gov These studies showed that flavonoids like apigenin can intercalate at the DNA cleavage site of the Topo1-DNA complex. frontiersin.orgnih.gov The apigenin molecule was found to form hydrophobic π-π stacking interactions with DNA base pairs. frontiersin.orgnih.gov

Furthermore, molecular docking has been utilized to understand the inhibitory mechanism of apigenin on histone deacetylases (HDACs), which are epigenetic regulators involved in cancer. nih.gov These studies, supported by MD simulations, have helped to elucidate the catalytic inhibition of HDAC1 and HDAC3 by apigenin. nih.gov

Interaction with DNA: Molecular docking studies have also been conducted to investigate the interaction of apigenin and its sulfamate (B1201201) derivatives with DNA. acs.org The results indicated that these compounds bind to the minor groove of DNA, with the apigenin-DNA complex being stabilized by several hydrogen bonds. acs.org The binding affinities of apigenin and its derivatives were calculated, providing a quantitative measure of their interaction strength. acs.org

Predicting Bioactivity: Computational approaches can help predict the biological activity of novel apigenin analogs before they are synthesized. By modeling the interactions of these compounds with specific biological targets, researchers can prioritize the synthesis of molecules that are most likely to have the desired therapeutic effects. This can save significant time and resources in the drug discovery process.

The following table highlights some examples of computational studies on apigenin and its analogs:

Compound(s)Target(s)Key FindingsReference(s)
Apigenin and 6 analogsCancer-related proteins (e.g., Nrf2, DCK)5,7-dihydroxyflavone showed high binding affinities. researchgate.net
Apigenin, Luteolin, Kaempferol, GenisteinHuman DNA-topoisomerase 1 (Topo1)Flavonoids intercalate at the DNA cleavage site. frontiersin.orgnih.gov
Apigenin and SAHAHDAC1, HDAC3Elucidated the mechanism of catalytic inhibition. nih.gov
Apigenin and sulfamate derivativesDNACompounds bind to the minor groove of DNA. acs.org
Luteolin-7-O-glucosideAcetylcholinesteraseThe molecule binds to the enzyme with low free binding energy. mdpi.comresearchgate.net

Emerging Research Directions and Methodological Advances for Apigenin 7 Olate Research

Development of Advanced Synthetic Strategies for 7-Position Analogs

The synthesis of apigenin (B1666066) derivatives with modifications at the 7-position is a key area of research for exploring structure-activity relationships and developing new therapeutic agents. mdpi.com Advanced synthetic strategies are being developed to create a diverse range of analogs with improved biological activities.

One common strategy involves the alkylation of the 7-hydroxy group of apigenin. mdpi.com For instance, researchers have successfully synthesized two series of apigenin derivatives by linking the apigenin ring system to various alkyl amines via 2-carbon or 3-carbon spacers at the C-7 position. mdpi.com This was achieved by reacting apigenin with 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate. mdpi.com These modifications are intended to enhance properties such as lipophilicity, which can influence the compounds' biological activities. mdpi.com

Another approach involves the glycosylation of the 7-hydroxy group. Semisynthetic methods have been developed to produce apigenin-7-O-β-D-glycosides from readily available natural products like naringin. researchgate.net This process can involve multiple steps, including iodination, base-induced elimination, and glycosidation with a corresponding α-acetylglycosyl bromide, followed by deprotection. researchgate.net Such strategies allow for the creation of novel glycosylated derivatives that may exhibit unique pharmacological profiles. researchgate.netresearchgate.net

Furthermore, the synthesis of acetamide (B32628) derivatives of flavonoids, including apigenin, has been explored to enhance their biological properties. rsc.org The synthesis of apigenin tri-acetamide involves the reaction of apigenin with bromoacetyl bromide followed by treatment with ammonium (B1175870) hydroxide. rsc.org These chemical modifications aim to overcome limitations of natural flavonoids, such as low bioavailability and rapid metabolism. rsc.org

Innovations in Biosynthesis and Biotransformation Techniques for Enhanced Yield and Specificity

Innovations in biosynthesis and biotransformation offer a promising alternative to chemical synthesis for producing apigenin-7-olate and its derivatives, with the potential for higher yield, specificity, and more environmentally friendly processes.

Engineered microorganisms are at the forefront of these innovations. For example, Corynebacterium glutamicum, a Gram-positive bacterium generally regarded as safe (GRAS), has been engineered to efficiently glucosylate apigenin. researchgate.netnih.govjmb.or.kr By overexpressing a promiscuous glycosyltransferase (YdhE from Bacillus licheniformis) and endogenous genes involved in UDP-glucose synthesis, researchers have created a cell factory system capable of producing various apigenin glucosides, including apigenin-7-O-β-glucoside. researchgate.netnih.govjmb.or.kr This system demonstrated high efficiency, yielding significant amounts of glucosylated products in a relatively short time. researchgate.netnih.gov

The control of reaction conditions, such as temperature, has been shown to influence the production of specific glucosides. nih.gov For instance, different temperatures can favor the formation of apigenin-4'-O-β-glucoside versus apigenin-7-O-β-glucoside and other diglucosides. nih.gov This highlights the potential for process optimization to achieve desired product specificity.

Microbial biotransformation is another powerful tool. While direct synthesis of some derivatives like acacetin (B1665396) (4'-O-methylapigenin) from apigenin is chemically challenging due to the higher acidity of the 7-hydroxy group, microbial systems offer a one-step reaction under milder conditions. researchgate.net These biological systems can provide a more direct and efficient route to specific derivatives.

Application of Omics Technologies in Comprehensive Target Identification and Pathway Elucidation

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of natural compounds like this compound by providing a holistic view of their interactions within biological systems. aginganddisease.org These technologies are instrumental in identifying molecular targets and elucidating the complex pathways through which these compounds exert their effects. researchgate.net

Single-cell multi-omics approaches are particularly powerful for dissecting the heterogeneous responses of cells to therapeutic agents. aginganddisease.org By analyzing gene expression, epigenetic modifications, and metabolic states at the single-cell level, researchers can gain unprecedented insights into the mechanisms of action of compounds like apigenin and its derivatives. aginganddisease.org For instance, single-cell transcriptomics can reveal changes in gene expression profiles in response to treatment, helping to identify key regulatory networks. aginganddisease.org

Metabolomics, often coupled with high-resolution mass spectrometry (HRMS), is used to identify and quantify metabolites, including flavonoids and their derivatives, in biological samples. mdpi-res.com This can help in understanding the biotransformation of apigenin and the downstream effects on metabolic pathways. For example, metabolome-wide association studies (mGWAS) can be used to identify genetic loci associated with the levels of specific metabolites like luteolin (B72000) 7-O-glucoside, providing insights into their genetic regulation. researchgate.net

Proteomics can identify protein targets that interact with this compound and its analogs. Changes in protein expression levels following treatment can reveal the cellular pathways that are modulated by the compound. This comprehensive data from omics technologies is crucial for building a complete picture of the biological activities of this compound and for the rational design of new therapeutic strategies.

Exploration of Novel Therapeutic Implications based on Refined Mechanistic Insights

The growing understanding of the mechanisms of action of apigenin and its derivatives, particularly those modified at the 7-position, is opening up new avenues for therapeutic applications.

Research has shown that apigenin and its glycosides possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. mdpi.comfrontiersin.orgnih.gov Apigenin-7-O-glucoside, for example, has demonstrated antiproliferative and pro-apoptotic effects against cancer cells. revistadechimie.ro Studies have indicated that the aglycone (apigenin) is often more active than its glycosylated form, but the glycoside still exhibits significant activity. revistadechimie.ro

The anti-inflammatory effects of apigenin derivatives are a key area of investigation. Apigenin-7-O-β-D-glucuronide has been shown to protect against LPS-induced endotoxin (B1171834) shock by inhibiting the production of proinflammatory cytokines. chemfaces.com Another derivative, apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG), has been found to reduce myocardial ischemia/reperfusion injury by suppressing the NF-κB inflammatory pathway. tandfonline.com

In the context of neuroprotection, APG has been shown to have a protective effect against cerebral ischemia/reperfusion injury. aging-us.comnih.gov This effect is linked to its ability to activate the Nrf2 antioxidant response pathway through the phosphorylation of GSK-3β. aging-us.comnih.gov These refined mechanistic insights are crucial for identifying specific diseases where this compound and its analogs could be effective therapeutic agents.

Design of Novel In Vitro and In Vivo Experimental Models for Preclinical Evaluation

The development of sophisticated in vitro and in vivo experimental models is essential for the preclinical evaluation of this compound and its derivatives. These models are crucial for assessing the efficacy and understanding the mechanisms of action of these compounds in a biologically relevant context.

In Vitro Models: A variety of in vitro models are being used to study the effects of apigenin and its derivatives. These include:

Cell-based assays: Human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are used to evaluate the antiproliferative and cytotoxic effects of synthetic apigenin analogs. mdpi.comrevistadechimie.ro The MTT assay is a standard method for assessing cell viability in these studies. mdpi.comrevistadechimie.ro

Enzyme inhibition assays: The inhibitory activity of apigenin derivatives against specific enzymes is a key area of research. For example, the inhibitory effects on matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis, have been investigated for compounds like apigenin-7-O-glucuronide. chemfaces.com

Models of inflammation: RAW 264.7 macrophage cells are used to study the anti-inflammatory properties of apigenin derivatives by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression. echemi.com

Models of ischemia/reperfusion injury: Neonatal rat cardiomyocytes subjected to oxygen and glucose deprivation/reoxygenation (OGD/R) are used as an in vitro model of myocardial ischemia/reperfusion injury to evaluate the cardioprotective effects of compounds like apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside. tandfonline.com

In Vivo Models: Animal models are indispensable for evaluating the systemic effects and therapeutic potential of apigenin derivatives.

Xenograft tumor models: To assess the anticancer activity in a living organism, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored. chemfaces.com

Models of inflammation and endotoxin shock: Mice are treated with LPS to induce a systemic inflammatory response, and the protective effects of apigenin derivatives on survival and cytokine levels are evaluated. chemfaces.com

Models of myocardial ischemia/reperfusion injury: Rats are subjected to temporary occlusion of a coronary artery followed by reperfusion to mimic a heart attack. The ability of a compound to reduce the resulting infarct size and improve cardiac function is then assessed. tandfonline.com

Models of cerebral ischemia: The middle cerebral artery occlusion (MCAO) model in rats is used to study the neuroprotective effects of compounds in the context of stroke. nih.gov

Integration of Advanced Computational Modeling in Mechanistic and Structure-Activity Relationship Studies

Advanced computational modeling is becoming an increasingly integral part of research on this compound and its analogs. These in silico methods provide valuable insights into the molecular mechanisms of action and help to guide the design of new, more potent derivatives.

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a target protein. mdpi.com This method has been used to study the interaction of luteolin-7-O-glucoside, a related flavonoid glycoside, with acetylcholinesterase, providing insights into its potential for treating Alzheimer's disease. mdpi.com Similarly, docking studies can be used to understand how this compound and its derivatives interact with their biological targets, such as enzymes and receptors.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a ligand and its target protein over time. researchgate.net These simulations can reveal the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. researchgate.net

Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

Q & A

How can researchers formulate focused research questions on Apigenin-7-olate’s mechanisms of action?

Use the PICOT framework to structure questions: P opulation (e.g., specific cell lines or animal models), I ntervention (this compound concentration/dosage), C omparison (control groups or alternative compounds), O utcome (e.g., antioxidant activity, apoptosis), and T ime frame (duration of exposure). This ensures clarity and alignment with experimental goals .

Q. What experimental methodologies are essential for characterizing this compound’s chemical stability?

Employ HPLC for purity analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Document solvent systems, temperature conditions, and purification steps in detail to enable reproducibility .

Q. How should researchers design a literature review to identify gaps in this compound research?

Use systematic search strategies across databases like PubMed, Web of Science, and Embase (avoid relying solely on Google Scholar ). Apply Boolean operators (AND/OR) with terms like “this compound AND pharmacokinetics” and screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) .

Q. What controls are critical in in vitro studies assessing this compound’s bioactivity?

Include vehicle controls (e.g., DMSO for solubility), positive controls (e.g., known antioxidants like ascorbic acid), and technical replicates. Blinding during data collection minimizes bias .

Q. How can dose-response relationships for this compound be statistically validated?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Assess variability with ANOVA and post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pro-apoptotic effects across studies be resolved?

Conduct a meta-analysis to quantify heterogeneity using the statistic. If > 50%, explore moderators (e.g., cell type, exposure duration) via subgroup analysis or meta-regression. Prioritize studies with low risk of bias (e.g., proper randomization) .

Q. What advanced techniques validate this compound’s interaction with molecular targets (e.g., kinases)?

Use surface plasmon resonance (SPR) for binding affinity measurements (KD), molecular docking simulations for binding site predictions, and CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can researchers address low reproducibility in synthesizing this compound derivatives?

Adopt the SPRINTA framework: S tandardize protocols (e.g., reaction temperatures), P ublish raw NMR spectra, R eport yield calculations, I nclude purity thresholds (>95%), N ote batch variations, T est stability under storage conditions, and A rchive data in open repositories .

Q. What statistical models are optimal for analyzing time-dependent effects of this compound in longitudinal studies?

Use mixed-effects models to account for intra-subject variability and time-course data. For survival analysis, Cox proportional hazards models are appropriate. Validate assumptions (e.g., proportionality) with Schoenfeld residuals .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic data and correlate with metabolomic profiles (LC-MS). Use network pharmacology to identify hub targets and prioritize validation experiments .

Methodological Considerations

  • Data Presentation : Use tables to summarize IC₅₀ values across studies (include 95% CIs) and heatmaps for gene expression patterns. Follow journal guidelines to avoid duplicating figures in text .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. For in vivo studies, include ethical approval statements and ARRIVE guidelines compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.